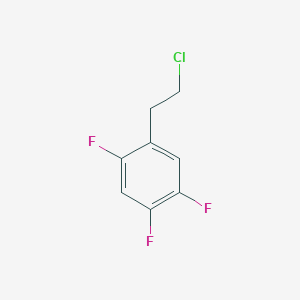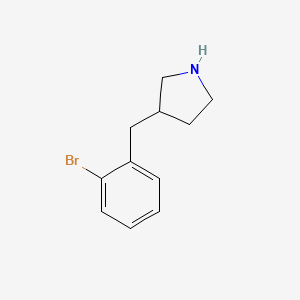
3-(2-Bromobenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromobenzyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2-bromobenzyl group. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of the bromine atom in the benzyl group introduces unique reactivity patterns, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-bromobenzyl chloride under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the bromine atom to a hydrogen atom, yielding benzylpyrrolidine.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amines.
Major Products Formed:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzylpyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzyl)pyrrolidine is largely dependent on its interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the binding affinity to specific receptors or enzymes. The pyrrolidine ring provides a rigid scaffold that can fit into the active sites of proteins, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding, enzyme inhibition, or modulation of signal transduction.
Comparison with Similar Compounds
Benzylpyrrolidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromobenzylamine: Contains a primary amine instead of the pyrrolidine ring, leading to distinct chemical properties.
3-(2-Chlorobenzyl)pyrrolidine: Similar structure but with a chlorine atom, which affects its reactivity and interactions.
Uniqueness: 3-(2-Bromobenzyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and enhances its potential as a versatile intermediate in synthetic chemistry. Its structural features make it a valuable compound in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 |
InChI Key |
GZSZDYKDXCNFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)



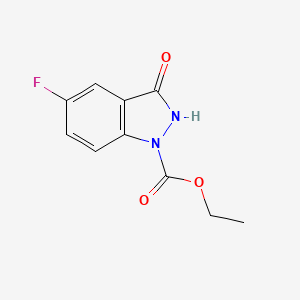
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
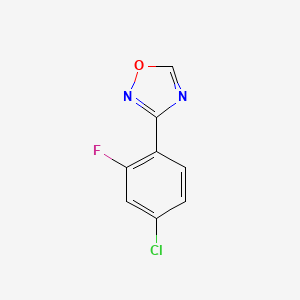
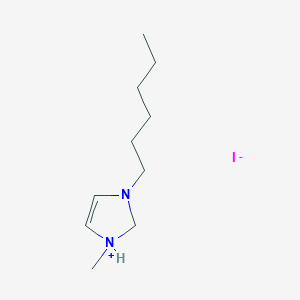
![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)

